6-Aminoisoquinolin-3-OL
Overview
Description
6-Aminoisoquinolin-3-OL is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an amino group at the 6th position and a hydroxyl group at the 3rd position, makes it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoisoquinolin-3-OL can be achieved through several methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method typically requires high reaction temperatures or pressures to achieve acceptable yields. Another method involves the cyclization of arylmethylazapropenylium perchlorates, which can be catalyzed by copper (I) or palladium . These methods, however, often suffer from limited scope and low yields.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method allows for the facile synthesis of various 3-aminoisoquinolines from readily available starting materials, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Aminoisoquinolin-3-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . Reaction conditions often involve the use of catalysts such as palladium or copper and may require elevated temperatures and pressures to achieve optimal yields .
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and tetrahydroisoquinoline derivatives .
Scientific Research Applications
6-Aminoisoquinolin-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Aminoisoquinolin-3-OL involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . The hydroxyl and amino groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets .
Comparison with Similar Compounds
6-Aminoisoquinolin-3-OL can be compared with other similar compounds, such as:
Isoquinoline: A structural isomer of quinoline, known for its applications in medicinal chemistry and organic synthesis.
Quinoline: A benzopyridine with a wide range of applications in drug discovery and material science.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its biological activity and use in the synthesis of natural products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
IUPAC Name |
6-amino-2H-isoquinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVQOXXZBDZDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309362 | |
Record name | 6-Amino-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-60-4 | |
Record name | 6-Amino-3(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminoisoquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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